molecular formula C20H19ClN2O6 B12464350 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 5-[(2-methylphenyl)amino]-5-oxopentanoate

2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 5-[(2-methylphenyl)amino]-5-oxopentanoate

Cat. No.: B12464350
M. Wt: 418.8 g/mol
InChI Key: NLQCZNSXYQKPHU-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 4-[(2-methylphenyl)carbamoyl]butanoate is a complex organic compound that features both aromatic and aliphatic components

Preparation Methods

The synthesis of 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 4-[(2-methylphenyl)carbamoyl]butanoate typically involves multi-step organic reactions. The initial steps often include the nitration and chlorination of aromatic rings, followed by esterification and amidation reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 4-[(2-methylphenyl)carbamoyl]butanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The nitro and chloro groups can participate in electron transfer reactions, while the ester and amide functionalities can interact with biological macromolecules. These interactions can lead to various biological effects, including enzyme inhibition and disruption of cellular processes.

Comparison with Similar Compounds

Similar compounds include:

    2-Chloro-4-nitrophenol: Shares the nitro and chloro functionalities but lacks the ester and amide groups.

    4-Chloro-2-nitrophenyl isocyanate: Contains similar aromatic substitutions but differs in its functional groups.

    2-Chloro-4-nitrophenyl-a-D-maltotrioside: Similar in its aromatic structure but has different substituents. The uniqueness of 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 4-[(2-methylphenyl)carbamoyl]butanoate lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H19ClN2O6

Molecular Weight

418.8 g/mol

IUPAC Name

[2-(4-chloro-3-nitrophenyl)-2-oxoethyl] 5-(2-methylanilino)-5-oxopentanoate

InChI

InChI=1S/C20H19ClN2O6/c1-13-5-2-3-6-16(13)22-19(25)7-4-8-20(26)29-12-18(24)14-9-10-15(21)17(11-14)23(27)28/h2-3,5-6,9-11H,4,7-8,12H2,1H3,(H,22,25)

InChI Key

NLQCZNSXYQKPHU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CCCC(=O)OCC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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